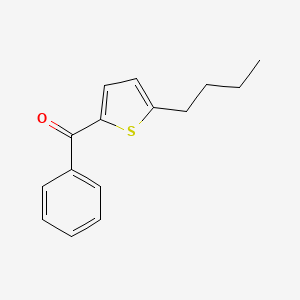

(5-Butylthiophen-2-yl)(phenyl)methanone

Description

(5-Butylthiophen-2-yl)(phenyl)methanone is a methanone derivative featuring a thiophene ring substituted with a butyl group at the 5-position and a phenyl group attached via a ketone bridge. Its molecular formula is C₁₅H₁₆OS, with a molecular weight of 244.35 g/mol (calculated). The compound’s structure combines the aromaticity of the phenyl group with the electron-rich thiophene ring, which may confer unique photophysical and chemical properties.

Properties

CAS No. |

91705-71-4 |

|---|---|

Molecular Formula |

C15H16OS |

Molecular Weight |

244.4 g/mol |

IUPAC Name |

(5-butylthiophen-2-yl)-phenylmethanone |

InChI |

InChI=1S/C15H16OS/c1-2-3-9-13-10-11-14(17-13)15(16)12-7-5-4-6-8-12/h4-8,10-11H,2-3,9H2,1H3 |

InChI Key |

BRALGQYSPQWBHZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(S1)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Butylthiophen-2-yl)(phenyl)methanone typically involves the reaction of 5-butylthiophene-2-carboxylic acid with phenylmagnesium bromide, followed by oxidation. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and the reaction is carried out at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(5-Butylthiophen-2-yl)(phenyl)methanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic reagents like bromine and chlorinating agents are employed under controlled conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

(5-Butylthiophen-2-yl)(phenyl)methanone has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of (5-Butylthiophen-2-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis. The pathways involved include signal transduction pathways that regulate cell growth and survival.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare (5-Butylthiophen-2-yl)(phenyl)methanone with structurally related methanone derivatives, focusing on substituent effects, molecular properties, and applications:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties/Applications | Reference |

|---|---|---|---|---|---|

| This compound | C₁₅H₁₆OS | 244.35 | Butyl (electron-donating), thiophene, phenyl | Hypothesized applications in organic electronics due to thiophene’s conjugation properties. | N/A |

| 5-(4-Fluorophenyl)thiophen-2-ylmethanone | C₁₈H₁₂FIOS | 422.25 | Fluoro, iodo, methyl, thiophene | Enhanced UV stability; potential use in optoelectronic materials. Iodo group may aid in halogen bonding. | |

| Methanone, (2-amino-5-nitrophenyl)phenyl | C₁₃H₁₀N₂O₃ | 242.23 | Amino (electron-donating), nitro (electron-withdrawing) | Nitro group increases reactivity; intermediates in pharmaceutical synthesis (e.g., nitrazepam derivatives). | |

| Chimassorb®81 (2-hydroxy-4-(octyloxy)-phenylmethanone) | C₁₅H₂₂O₃ | 250.33 | Hydroxy, octyloxy | UV absorber in polymers; low yellowing and high UV-B absorption. | |

| 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone | C₉H₉ClO₃ | 200.62 | Chloro, hydroxy, methoxy | Melting point ~97–98°C; used in synthetic organic chemistry for chalcone derivatives. |

Key Comparative Insights:

Electronic Effects: The butyl group in the target compound is electron-donating, which may enhance the thiophene ring’s electron density, improving charge transport in conductive materials. In contrast, the nitro group in (2-amino-5-nitrophenyl)phenylmethanone is strongly electron-withdrawing, making it reactive toward nucleophilic substitution .

Structural Diversity: Thiophene-containing analogs (e.g., the target compound and [5-(4-Fluorophenyl)thiophen-2-yl] derivative) exhibit extended conjugation compared to purely benzenoid systems like Chimassorb®81. This could translate to superior performance in light-harvesting applications . Hydroxyacetophenones (e.g., 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone) lack the thiophene ring but share a ketone functional group, enabling similar reactivity in Friedel-Crafts acylations .

Physical Properties: The iodo-substituted thiophene methanone has a significantly higher molecular weight (422.25 g/mol) due to iodine’s large atomic mass, which may reduce solubility in polar solvents compared to the target compound . Melting Points: Hydroxyacetophenones (e.g., 97–98°C ) generally exhibit higher melting points than thiophene-based methanones, likely due to stronger hydrogen bonding from hydroxyl groups.

Applications: Chimassorb®81 demonstrates the importance of methanones in UV protection, a property that could extend to thiophene analogs with optimized substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.